

Technical Guide: Sourcing & Validating 2-Bromo-6-chlorophenylacetylene

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Compound of Interest

Compound Name: 2-Bromo-6-chlorophenylacetylene

CAS No.: 1856321-53-3

Cat. No.: B2449039

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CAS: 1856321-53-3 | Formula: C₈H₄BrCl | M.W.: 215.47 g/mol

Executive Summary: The "Steric Clamp" Scaffold

2-Bromo-6-chlorophenylacetylene is not a commodity chemical; it is a precision tool for structural biology and drug design. Its value lies in its 1,2,3-trisubstituted substitution pattern. The ethynyl group (C1) is "clamped" between a large bromine atom (C2) and a chlorine atom (C6).

Why this matters:

- **Atropisomerism Control:** In biaryl synthesis, this scaffold forces an orthogonal conformation, creating high rotational barriers essential for designing atropisomeric drugs (e.g., kinase inhibitors, mGluR5 antagonists).
- **Orthogonal Reactivity:** The distinct electronic and steric profiles of the Bromine (reactive) vs. Chlorine (less reactive) allow for sequential, regioselective cross-coupling (e.g., Sonogashira followed by Suzuki), enabling the rapid assembly of complex heterocycles.

Sourcing Strategy: Buy vs. Make

Due to the niche nature of this isomer, supply chains are often fragmented. You must adopt a dual-sourcing strategy to ensure project continuity.

Option A: Direct Procurement (Research Grade)

- Target CAS:1856321-53-3[1][2]
- Synonyms: 1-Bromo-3-chloro-2-ethynylbenzene; (2-Bromo-6-chlorophenyl)ethyne.
- Typical Purity Specs: >97% (GC/HPLC).
- Physical State: Typically a low-melting solid or viscous oil (depending on purity/temperature).

Vendor Selection Matrix:

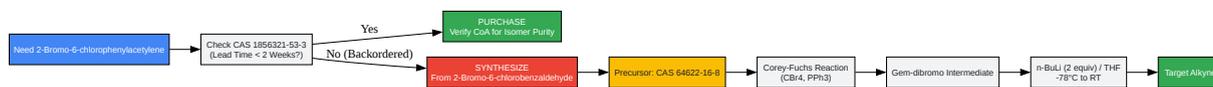
Parameter	Requirement	Why it matters
Purity	≥ 97.0%	Impurities (e.g., 2-bromo-6-chlorostyrene) can poison Pd catalysts in subsequent couplings.
Halogen Scrambling	< 0.5%	Isomers like 2,4-dichloro or 2,6-dibromo are inseparable by standard flash chromatography.

| Stabilizer | None/Trace | Some vendors add BHT; ensure this doesn't interfere with sensitive catalytic cycles. |

Option B: In-House Synthesis (The "Make" Route)

If commercial stock is lead-time constrained (common for this CAS), synthesize it from the widely available aldehyde precursor.

- Precursor:2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8)[3][4][5][6]
- Method: Corey-Fuchs Reaction or Bestmann-Ohira Homologation.



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Figure 1: Decision tree for sourcing **2-Bromo-6-chlorophenylacetylene**, including the backup synthesis pathway.

Quality Control & Validation Protocols

Do not rely solely on the vendor's Certificate of Analysis (CoA). The steric crowding of this molecule can lead to difficult-to-detect impurities.

Protocol 1: ¹H-NMR Validation

- Solvent: CDCl₃
- Diagnostic Signals:
 - Acetylenic Proton (≡C-H): Look for a singlet around δ 3.4 - 3.6 ppm.
 - Note: If this signal is split or broad, check for water or polymerization.
 - Aromatic Region (δ 7.0 - 7.6 ppm):
 - Expect an ABC spin system (or AMX depending on field strength).
 - H4 (para to alkyne): Triplet (t) or doublet of doublets (dd).
 - H3/H5 (meta to alkyne): Two distinct doublets (d).
 - Red Flag: If the integration is not exactly 1:1:1, you may have the 2,4-isomer (impurity from synthesis).

Protocol 2: GC-MS Isotope Pattern Analysis

The combination of Br ($^{79}\text{Br}/^{81}\text{Br}$) and Cl ($^{35}\text{Cl}/^{37}\text{Cl}$) creates a unique mass spectral fingerprint.

- Parent Ion (M⁺): ~214, 216, 218 m/z.
- Pattern:
 - M (214): ~75% relative intensity
 - M+2 (216): ~100% (Base peak)
 - M+4 (218): ~25%
- Pass Criteria: The isotopic abundance must match the theoretical distribution for C₈H₄BrCl. Any deviation suggests contamination with des-bromo (chlorophenylacetylene) or des-chloro analogs.

Synthetic Utility: Overcoming Steric Hindrance

Using this building block in Sonogashira couplings is challenging due to the ortho-effect. The 2-Br and 6-Cl substituents shield the alkyne, slowing down the oxidative addition and transmetallation steps.

Optimized Coupling Conditions

Standard conditions (Pd(PPh₃)₄/CuI) often fail or give low yields. Use sterically demanding, electron-rich phosphine ligands.

- Catalyst: Pd(dba)₂ or Pd(OAc)₂ (5 mol%)
- Ligand: XPhos or SPhos (10 mol%)
 - Why: These bulky ligands facilitate the oxidative addition into the crowded C-Br bond and stabilize the monoligated Pd(0) species.
- Base: Cs₂CO₃ (anhydrous) in Toluene or 1,4-Dioxane at 80-100°C.
- Avoid: Copper co-catalysts if possible (Cu-free Sonogashira), as they can promote homocoupling (Glaser coupling) of the steric-rich alkyne.



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Figure 2: Optimized reaction workflow for coupling sterically hindered 2,6-haloalkynes.

Safety & Handling

- **Energetic Potential:** While aryl acetylenes are generally stable, the presence of multiple halogens increases the energy density. Do not distill the neat compound at temperatures >100°C; use Kugelrohr distillation under high vacuum (<0.5 mmHg).
- **Storage:** Store at 2-8°C under Argon. The terminal alkyne proton is acidic; avoid storage near strong bases or alkali metals.

References

- **Compound Identification:** 1-Bromo-3-chloro-2-ethynylbenzene (CAS 1856321-53-3). Available from:
- **Precursor Sourcing:** 2-Bromo-6-chlorobenzaldehyde (CAS 64622-16-8).^{[3][4][5][6]} Available from:
- **Mechanistic Insight:** Influence of Steric Bulk in Sonogashira Couplings. *Journal of Organic Chemistry*. Available at:
- **Synthesis Methodology:** Corey-Fuchs Reaction for Terminal Alkynes. *Organic Syntheses*. Available at:

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Sources

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